molecular formula C22H23NO3 B2693311 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide CAS No. 1421491-38-4

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide

Cat. No.: B2693311
CAS No.: 1421491-38-4
M. Wt: 349.43
InChI Key: RPFNMXVEJOXENI-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide is a synthetic small molecule of interest in early-stage oncological research. Compounds with naphthalene and propanamide motifs are frequently investigated for their potential to modulate key cellular signaling pathways . For instance, some structurally related molecules are known to target the Hedgehog/Gli signaling pathway, which plays a critical role in cellular proliferation and is a validated target in certain cancers . Research on similar compounds has shown selective toxicity toward cancer cells, suggesting potential for use in studies of anticancer agents . This product is intended for laboratory research to further elucidate its specific mechanism of action and biochemical interactions. It is strictly for in-vitro use, and all findings are considered preliminary until validated through peer-reviewed studies.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-16(26-18-10-3-2-4-11-18)22(25)23-15-14-21(24)20-13-7-9-17-8-5-6-12-19(17)20/h2-13,16,21,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFNMXVEJOXENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC=CC2=CC=CC=C21)O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and propyl groups. This is followed by the coupling of the resulting intermediate with 2-phenoxypropanamide under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving halogens, acids, or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide ()

  • Structural Differences: The naphthalene group is linked via an ether (oxy) bond at position 2-hydroxypropyl, compared to the direct 3-hydroxypropyl attachment in the target compound. The acetamide group (N-isopropyl) replaces the phenoxypropanamide moiety.
  • Implications: The ether linkage in this analog may enhance hydrolytic stability compared to the hydroxypropyl group in the target compound, which could be more susceptible to oxidation or enzymatic degradation.

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()

  • Structural Differences: A thiophene ring replaces the phenoxy group, and the hydroxypropyl chain is substituted with a methylamine. The absence of an amide group distinguishes it from the target compound.
  • Implications :
    • The thiophene moiety introduces sulfur-based electronic effects, which may alter solubility or binding affinity in biological systems.
    • The amine group increases basicity, contrasting with the neutral amide in the target compound .

(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide ()

  • Structural Differences: A cycloheptylpropyl chain and indole group replace the naphthalene and phenoxy groups. The butylamino substituent modifies the amide’s electronic profile.
  • Implications: The indole moiety may enhance interactions with hydrophobic pockets in proteins, while the cycloheptyl group increases steric bulk compared to the naphthalene system. The butylamino group could improve membrane permeability relative to the hydroxypropyl-phenoxy combination .

Hydroxamic Acid Derivatives ()

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-phenyl-2-furohydroxamic acid (11) share amide-like linkages but differ in key aspects:

  • Hydroxamic Acid vs. Propanamide : The hydroxamic acid group (-CONHOH) introduces chelating properties, enabling metal ion binding, which is absent in the target compound.
  • Aromatic Substitution: The 4-chlorophenyl and furoyl groups may confer distinct electronic and steric effects compared to the naphthalene-phenoxy system .

Tabulated Structural and Functional Comparison

Compound Name Key Structural Features Functional Implications
Target Compound 3-hydroxypropyl-naphthalene, phenoxypropanamide High aromaticity, polar amide, potential for hydrogen bonding
N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide Ether-linked naphthalene, isopropylacetamide Enhanced stability, reduced aromatic interactions
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Thiophene, methylamine Sulfur-based electronics, increased basicity
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Indole, cycloheptylpropyl, butylamino Hydrophobic interactions, improved permeability
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Chlorophenyl, hydroxamic acid Metal chelation, distinct electronic profile

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and associated research findings.

Chemical Structure and Synthesis

The compound features a naphthalene ring, a hydroxy group, and a phenoxypropanamide structure, which contribute to its diverse chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of Hydroxypropyl Group : This is achieved through the reaction of naphthalene derivatives with suitable reagents.
  • Coupling with Phenoxypropanamide : The resulting intermediate is then coupled under controlled conditions to form the final product.

The reaction conditions often require specific catalysts and solvents to optimize yield and purity. Industrial methods may utilize continuous flow reactors for efficiency in large-scale production.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to involve interaction with specific molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and microbial resistance.
  • Receptor Modulation : It could act on various receptors, altering cellular responses to stimuli.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of the compound against human cancer cell lines. It demonstrated significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 15 µM.
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration. The compound reduced oxidative stress markers and improved neuronal survival rates.
  • Toxicology Studies : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

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